N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

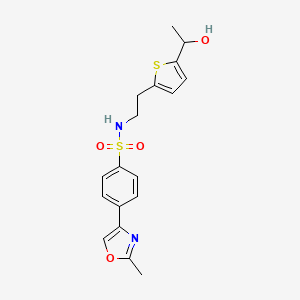

N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiophen-ethyl backbone substituted with a 1-hydroxyethyl group and a 2-methyloxazol-4-yl moiety on the benzene ring. This compound’s structure combines a sulfonamide pharmacophore with heterocyclic elements (thiophen and oxazol), which are critical for interactions with biological targets, such as enzymes or receptors.

Key structural attributes include:

- Sulfonamide group: Imparts hydrogen-bonding capability and polarity.

- Thiophen-ethyl backbone: Enhances aromatic stacking interactions.

- 2-Methyloxazol-4-yl group: Contributes to electron-rich aromatic systems, influencing binding affinity.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-12(21)18-8-5-15(25-18)9-10-19-26(22,23)16-6-3-14(4-7-16)17-11-24-13(2)20-17/h3-8,11-12,19,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEHAVFKUFXWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of chemistry and medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation reactions using reagents like sulfonyl chlorides under basic conditions. The synthetic route may also include oxidation and reduction processes to modify functional groups for enhanced biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity. The thiophene and oxazole moieties contribute to binding affinity through π-π interactions and hydrogen bonding, modulating various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may share similar mechanisms, making it a candidate for further antimicrobial studies.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in various studies. By inhibiting specific enzymes involved in inflammatory pathways, it may help alleviate conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Activity Study : A study investigated the efficacy of sulfonamide derivatives against common bacterial strains. Results indicated that compounds with structural similarities to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.

- Inflammation Model : In an animal model of arthritis, the administration of related sulfonamide compounds resulted in a significant reduction in inflammatory markers, suggesting a potential therapeutic role for this compound in managing inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound can likely be synthesized via S-alkylation of a thiophen precursor followed by sulfonamide coupling, as demonstrated in triazole-thiophen systems .

- Predicted Pharmacokinetics : Lower logP (2.1 vs. 3.5–4.8 in analogs) suggests improved bioavailability but may reduce membrane permeability .

- Unanswered Questions : Biological activity data and crystallographic studies (e.g., using SHELXL ) are needed to validate target engagement and binding mode.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, leveraging modular assembly of heterocyclic components. Key steps include:

- Thiophene functionalization : Introduction of the 1-hydroxyethyl group via reduction of a ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Sulfonamide coupling : Reaction of a benzenesulfonyl chloride derivative with the ethylamine-linked thiophene intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Oxazole incorporation : Cyclization or cross-coupling reactions to attach the 2-methyloxazole moiety . Purity is monitored via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 10.2–10.5 ppm) and HRMS .

Q. Which analytical techniques are essential for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazole methyl at δ 2.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects byproducts .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₂O₃S₂: 401.09; observed: 401.12) .

Q. What reaction conditions optimize synthesis of similar sulfonamide derivatives?

- Temperature : 0–5°C for sulfonamide coupling to minimize side reactions .

- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of oxazole fragments .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step synthesis?

- Stepwise optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst loading. For example, a 15% yield increase was achieved by switching from THF to DMF in oxazole cyclization .

- Byproduct mitigation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) during sulfonamide coupling .

- Green chemistry : Replace LiAlH₄ with NaBH₄/CeCl₃ for safer ketone reductions .

Q. How to resolve discrepancies between computational and experimental conformational data?

- DFT calculations : Use Gaussian or ORCA software with the B3LYP/6-31G* basis set to model the compound’s lowest-energy conformation .

- X-ray crystallography : Compare computational results with experimental crystal structures refined via SHELXL (e.g., root-mean-square deviation <0.02 Å for bond lengths) .

- Polarizable Continuum Model (PCM) : Account for solvent effects in simulations to align with NMR solvent-dependent shifts .

Q. What experimental designs evaluate biological target interactions?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., IC₅₀ determination for carbonic anhydrase IX) with positive controls like acetazolamide .

- Molecular docking : Perform AutoDock Vina simulations to predict binding poses in the sulfonamide-binding pocket .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target proteins .

Q. How to address conflicting stability data under varying pH/temperature?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, monitoring degradation via HPLC. For example, instability at pH <3 correlates with sulfonamide hydrolysis .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (e.g., t₉₀ = 12 months at 25°C) .

- Controlled replication : Use randomized block designs (as in ) to isolate variables like humidity or light exposure .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.